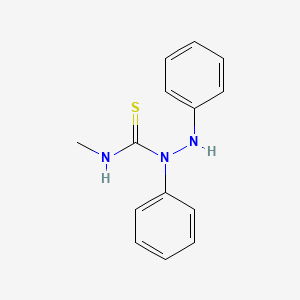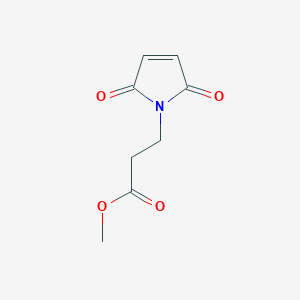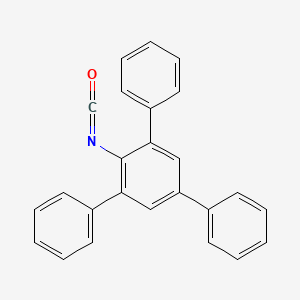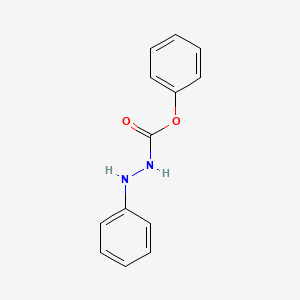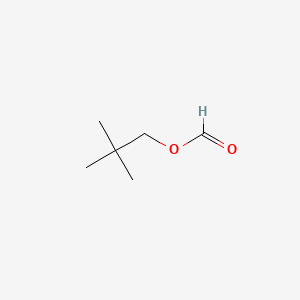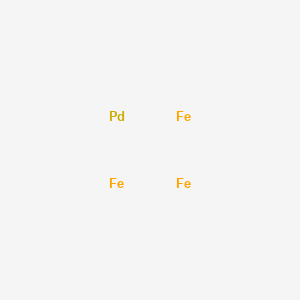
Triethylsilyllithium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethylsilyllithium is an organosilicon compound that contains a silicon atom bonded to three ethyl groups and a lithium atom. It is a member of the organolithium family, which is known for its reactivity and utility in organic synthesis. This compound is used as a reagent in various chemical reactions, particularly in the formation of carbon-silicon bonds.
Preparation Methods
Triethylsilyllithium can be synthesized through several methods. One common synthetic route involves the reaction of triethylchlorosilane with lithium metal in an inert solvent such as tetrahydrofuran. The reaction is typically carried out under an inert atmosphere to prevent the highly reactive lithium from reacting with moisture or oxygen. The reaction can be represented as follows:
(C2H5)3SiCl+Li→(C2H5)3SiLi+LiCl
In industrial settings, the production of this compound may involve similar methods but on a larger scale, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Triethylsilyllithium undergoes a variety of chemical reactions, including:
Addition Reactions: It can add to multiple bonds such as alkenes and alkynes.
Substitution Reactions: The lithium atom in this compound can be replaced by other groups.
Complexation Reactions: This compound can form complexes with donor ligands, which can alter its reactivity and stability.
Scientific Research Applications
Triethylsilyllithium is used in various scientific research applications:
Organic Synthesis: It is employed in the synthesis of organosilicon compounds, which are valuable intermediates in the production of pharmaceuticals, agrochemicals, and materials science.
Polymer Chemistry: It is used in the modification of polymers to introduce silicon-containing groups, which can enhance the properties of the resulting materials.
Mechanism of Action
The mechanism of action of triethylsilyllithium involves the nucleophilic attack of the lithium atom on electrophilic centers in the substrate. This can lead to the formation of new carbon-silicon bonds or the substitution of existing groups. The reactivity of this compound is influenced by the presence of donor ligands, which can stabilize the compound and modulate its reactivity .
Comparison with Similar Compounds
Triethylsilyllithium is similar to other organosilicon compounds such as triethylgermyllithium and trimethylsilyllithium. it is unique in its reactivity and the types of reactions it can undergo. For example:
Triethylgermyllithium: Similar in structure but contains a germanium atom instead of silicon.
Trimethylsilyllithium: Contains three methyl groups instead of ethyl groups.
These comparisons highlight the unique properties of this compound and its utility in various chemical applications.
Properties
CAS No. |
13792-75-1 |
|---|---|
Molecular Formula |
C6H15LiSi |
Molecular Weight |
122.2 g/mol |
IUPAC Name |
lithium;triethylsilanide |
InChI |
InChI=1S/C6H15Si.Li/c1-4-7(5-2)6-3;/h4-6H2,1-3H3;/q-1;+1 |
InChI Key |
NUWNHKMYUGNWEC-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CC[Si-](CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


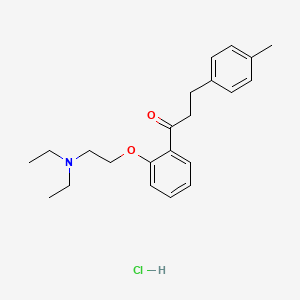
![3-{[(Prop-2-yn-1-yl)oxy]methoxy}prop-1-ene](/img/structure/B14709528.png)
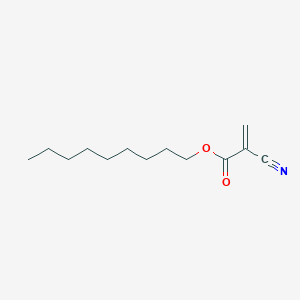
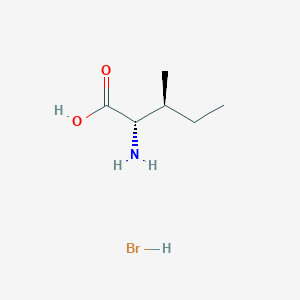
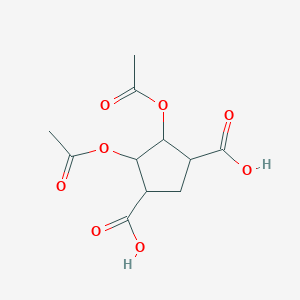
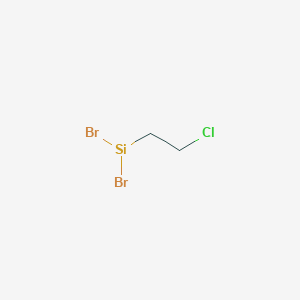
![3-oxapentacyclo[9.5.0.02,4.06,10.014,16]hexadeca-2(4),7-diene](/img/structure/B14709560.png)
